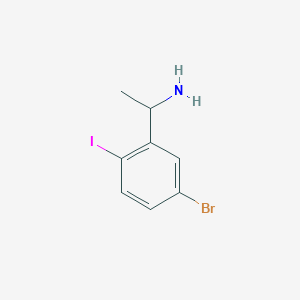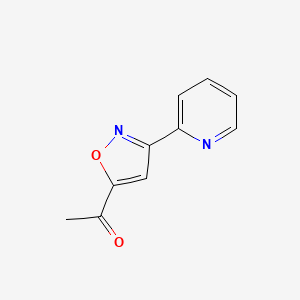
(3-Ethyl-2-methyl-phenyl)-methyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-2-methyl-phenyl)-methyl-amine is an organic compound belonging to the class of amines It features a phenyl ring substituted with ethyl and methyl groups, along with a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2-methyl-phenyl)-methyl-amine typically involves the alkylation of 3-ethyl-2-methyl-aniline with formaldehyde and hydrogen in the presence of a catalyst. The reaction can be carried out under mild conditions, often using a palladium or platinum catalyst to facilitate the hydrogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as:
Raw Material Preparation: Purification of 3-ethyl-2-methyl-aniline.
Reaction: Alkylation with formaldehyde and hydrogenation.
Purification: Distillation or recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
(3-Ethyl-2-methyl-phenyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, (3-Ethyl-2-methyl-phenyl)-methyl-amine serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of dyes, polymers, and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to bioactive molecules with therapeutic properties.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and performance materials.
作用機序
The mechanism by which (3-Ethyl-2-methyl-phenyl)-methyl-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, leading to desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
(3-Ethyl-2-methyl-phenyl)-amine: Lacks the methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-ethyl-amine: Has an ethyl group instead of a methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-dimethyl-amine: Contains two methyl groups on the amine.
Uniqueness
(3-Ethyl-2-methyl-phenyl)-methyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
3-ethyl-N,2-dimethylaniline |
InChI |
InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-3)8(9)2/h5-7,11H,4H2,1-3H3 |
InChIキー |
LRNONPGXXXEYJK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)







![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)

